Lipophilicity Advantage Over the Non‑Fluorinated Pyrimidine Analog
The 5‑fluoro substitution in N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide increases lipophilicity compared to the non‑fluorinated analog N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide. The target compound exhibits a calculated ClogP of 2.8 versus 2.3 for the des‑fluoro analog [1]. This 0.5 log unit difference can significantly affect passive membrane permeability and metabolic stability, as predicted by the Lipinski rule of five [2].
| Evidence Dimension | Calculated octanol‑water partition coefficient (ClogP) |
|---|---|
| Target Compound Data | ClogP = 2.8 |
| Comparator Or Baseline | N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)pivalamide: ClogP = 2.3 |
| Quantified Difference | ΔClogP = +0.5 log unit |
| Conditions | ClogP calculated by the CATS‑K method (PubChem) |
Why This Matters
Higher lipophilicity can enhance cellular uptake and central nervous system penetration, making the fluorinated analog more suitable for intracellular or brain‑penetrant kinase inhibitor programs.
- [1] PubChem, ClogP values for C₁₅H₂₁FN₄O and C₁₅H₂₂N₄O, accessed 2025. View Source
- [2] Lipinski, C. A. et al. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
